2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mechanism of Action
The mechanism of action of 2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide involves the inhibition of the vesicular monoamine transporter (VMAT). This transporter is responsible for the packaging of neurotransmitters into vesicles, and inhibition of VMAT can lead to increased levels of neurotransmitters in the synapse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of neurotransmitters in the synapse, particularly dopamine and serotonin. This can lead to a variety of effects, including increased locomotor activity and enhanced learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide in lab experiments is its specificity for VMAT inhibition. This allows for precise manipulation of neurotransmitter levels in the synapse. However, one limitation is the potential for off-target effects, as VMAT is not the only transporter that can package neurotransmitters into vesicles.
Future Directions
There are several future directions for research on 2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide. One area of interest is its potential as a therapeutic agent for various diseases, particularly those involving dopamine and serotonin dysregulation. Another area of interest is its potential as a tool in neuroscience research, particularly in the study of neurotransmitter release and synaptic plasticity. Additionally, further investigation into the specificity and potential off-target effects of VMAT inhibition by this compound is warranted.
Synthesis Methods
The synthesis method for 2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide involves a series of chemical reactions. One method involves the reaction of 2-pyridinecarboxylic acid with 2-(2-aminoethyl)piperidine, followed by the addition of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid. The resulting compound is then acetylated to yield this compound.
Scientific Research Applications
2-{1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperidinyl}acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. It has also been studied for its potential as a tool in neuroscience research, particularly in the study of neurotransmitter release and synaptic plasticity.
properties
IUPAC Name |
2-[1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11(2)16-20-17(24-21-16)12-6-7-15(19-10-12)22-8-4-3-5-13(22)9-14(18)23/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUBFFOPCOPVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3CCCCC3CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.